molecular formula C20H23N3O3 B5916804 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol

4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol

Cat. No. B5916804
M. Wt: 353.4 g/mol
InChI Key: BHJQZKDVSRCJAS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. This chemical compound is commonly used in scientific research to understand its mechanism of action and its potential applications in various fields.

Mechanism of Action

4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been shown to inhibit the function of various ion channels by interacting with the channel pore and blocking ion flow. This inhibition leads to the alteration of various physiological processes that are dependent on ion channel function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction, reduce cardiac arrhythmias, and modulate neuronal signaling. This compound has also been shown to have anti-inflammatory effects and has been used to treat various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in scientific research is its ability to selectively inhibit ion channels without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the reliability of experimental results.

Future Directions

There are various future directions for the use of 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in scientific research. One potential application is the development of new drugs that target ion channels for the treatment of various diseases such as hypertension, cardiac arrhythmias, and epilepsy. Another potential direction is the development of new tools to study ion channel function and their role in various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its various applications in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool to study ion channel function and their role in various physiological processes. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrophenol with 1-(3-phenyl-2-propen-1-yl)piperazine in the presence of formaldehyde. This reaction leads to the formation of this compound, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been extensively studied for its various applications in scientific research. It has been used as a tool to study the function of various ion channels, including calcium channels, potassium channels, and chloride channels. This compound has also been used to study the role of ion channels in various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling.

properties

IUPAC Name

4-nitro-3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19-8-9-20(23(25)26)18(15-19)16-22-13-11-21(12-14-22)10-4-7-17-5-2-1-3-6-17/h1-9,15,24H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQZKDVSRCJAS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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